![molecular formula C7H3F4NO3 B1315811 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene CAS No. 123572-65-6](/img/structure/B1315811.png)
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene
Overview
Description
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 4-fluoro-2-(trifluoromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though such reactions are less frequently applied to this compound.
Major Products Formed
Reduction: The major product is 4-fluoro-2-(trifluoromethoxy)aniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidation products are less common and depend on the specific conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Description : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
- Applications :
- Synthesis of fluorinated pharmaceuticals.
- Development of specialty chemicals with unique properties.
Drug Development
- Exploration : The compound is being explored for its potential use in drug design, particularly as a fluorinated agent that can enhance pharmacological properties.
- Case Studies :
- Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly relevant in the context of developing new therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
- Industrial Use : Utilized in the production of specialty chemicals and materials that leverage its unique electronic and steric properties.
- Synthesis Methods :
- Typically synthesized via nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions to avoid side reactions.
Similar Compounds
Compound Name | Structural Features | Applications |
---|---|---|
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | Similar structure but different positioning of functional groups | Used as a building block in organic synthesis |
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene | Contains a trifluoroethyl group instead of trifluoromethoxy | Potential applications in medicinal chemistry |
3-Chloro-4-fluoronitrobenzene | Contains a chlorine atom instead of trifluoromethoxy | Investigated for various chemical reactions |
Mechanism of Action
The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitrotoluene: Similar in structure but lacks the trifluoromethoxy group.
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: An isomer with different positioning of the functional groups.
4-Fluoro-1-nitrobenzene: Lacks the trifluoromethoxy group, making it less lipophilic.
Uniqueness
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various research applications.
Biological Activity
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is part of a larger class of aromatic nitro compounds that have been explored for various biological activities, particularly in drug development and medicinal chemistry. The presence of fluorinated groups is known to enhance the pharmacological properties of compounds, making them valuable in therapeutic applications.
The molecular formula of this compound is CHFNO. Its structure contributes to its chemical reactivity and potential interactions with biological systems. The trifluoromethoxy group significantly influences its electron-withdrawing capacity, enhancing its reactivity and potential biological interactions.
Research has indicated that this compound can interact with various biomolecules through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's biological effects, particularly in the context of drug design.
Table 1: Comparison of Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 1214329-62-0 | 0.96 |
4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene | 1260770-16-8 | 0.95 |
1-Fluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene | 1806413-23-9 | 0.95 |
The specific arrangement of functional groups on the benzene ring in this compound differentiates it from structurally similar compounds, influencing its biological activity and reactivity.
Example Study: Antimicrobial Activity
A study exploring the antimicrobial properties of nitro compounds found that certain derivatives exhibited significant activity against various pathogens. While not specifically focused on this compound, these findings highlight the potential for similar compounds to exhibit beneficial biological activities.
Safety and Toxicology
Safety data indicate that compounds similar to this compound can cause irritation to the eyes, skin, and respiratory system. Proper handling procedures are essential to mitigate health risks associated with exposure to this class of chemicals .
Properties
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUITURYFZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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